REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Ba+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Na+:15].[Na+].Cl>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Ba+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Na+:15].[Na+:15].[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Ba+2:5] |f:0.1.2,3.4.5,8.9.10,11.12.13,14.15|
|
Name
|
|
Quantity
|
11.043 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Ba+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2.926 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
ion-exchanged
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed together
|
Type
|
CUSTOM
|
Details
|
followed by the reaction in the same manner as in Example 1
|
Name
|
barium acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Ba+2].C(C)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.02 mol |
Name
|
sodium sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.02 mol |
Name
|
barium sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ba+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.53 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Ba+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Na+:15].[Na+].Cl>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Ba+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Na+:15].[Na+:15].[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Ba+2:5] |f:0.1.2,3.4.5,8.9.10,11.12.13,14.15|
|
Name
|
|
Quantity
|
11.043 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Ba+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2.926 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
ion-exchanged
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed together
|
Type
|
CUSTOM
|
Details
|
followed by the reaction in the same manner as in Example 1
|
Name
|
barium acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Ba+2].C(C)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.02 mol |
Name
|
sodium sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.02 mol |
Name
|
barium sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ba+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.53 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Ba+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Na+:15].[Na+].Cl>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Ba+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Na+:15].[Na+:15].[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Ba+2:5] |f:0.1.2,3.4.5,8.9.10,11.12.13,14.15|
|
Name
|
|
Quantity
|
11.043 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Ba+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2.926 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
ion-exchanged
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed together
|
Type
|
CUSTOM
|
Details
|
followed by the reaction in the same manner as in Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Ba+2].C(C)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.02 mol |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.02 mol |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ba+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.53 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |